![molecular formula C31H45N3O21 B1498209 Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP CAS No. 501427-92-5](/img/structure/B1498209.png)
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP
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Overview
Description
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP is a biochemical reagent used in life science research . It has been shown to react specifically with the Neu5Ac (alpha 2,3) Gal sequence of asparagine-linked complex type oligosaccharides .
Synthesis Analysis
The synthesis of Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP involves a systematic study of glycosylation with variously protected mono- and disaccharide donors derived from N-trichloroacetyl-D-glucosamine of galactose, lactose, and lactosamine glycosyl acceptors bearing benzoyl protection around the OH group to be glycosylated .Molecular Structure Analysis
The molecular formula of Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP is C31H45N3O21 . Its molecular weight is 795.7 g/mol . The InChIKey is OUJZEVYPUZNYBL-SGZWRCNRSA-N .Chemical Reactions Analysis
The Maackia amurensis leukoagglutinin has been shown to react specifically with the Neu5Ac (alpha 2,3) Gal sequence of asparagine-linked complex type oligosaccharides . The Maackia amurensis lectin-gold staining was inhibited by pre-incubation of the lectin-gold complexes with 50 mM alpha 2,3 sialyllactose .Physical And Chemical Properties Analysis
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP is a white crystalline powder .Scientific Research Applications
Viral Infection Research
This compound is used in methods for determining the recognition specificity of viruses for receptor sugar chains. It helps in understanding how viruses identify and attach to host cells before infection, which is crucial for developing antiviral drugs and vaccines .
Glyco-chemical Analysis
It serves as a chemical-synthetic carbohydrate epitope for glyco-chemical analysis. This application is significant in glycoscience, where researchers study the structure and function of glycans .
Chemical Biology
In chemical biology, this compound is used to study the interactions between biological systems and chemical processes. It can help in identifying new pathways for disease treatment .
Infectious Disease Research
The compound has applications in infectious disease research, aiding in the study of pathogen-host interactions and contributing to the development of therapeutic strategies .
Chemosynthesis of Sialosides
It is involved in the chemosynthesis of sialosides, which are important for cellular recognition processes and have implications in immunology and oncology .
Study of Virus-related Glycan Epitopes
This compound is used to study virus-related glycan epitopes, which are essential for understanding virus evolution, transmission, and infection mechanisms .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16-,17+,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJZEVYPUZNYBL-SGZWRCNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659833 |
Source
|
Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP | |
CAS RN |
501427-92-5 |
Source
|
Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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